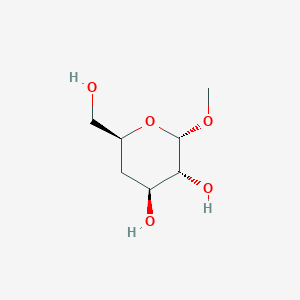

Methyl 4-deoxy-a-D-glucopyranoside

Vue d'ensemble

Description

Methyl 4-deoxy-a-D-glucopyranoside (MDG) is a chemical compound that belongs to the class of carbohydrates. It is a derivative of glucose and is widely used in scientific research due to its unique properties.

Applications De Recherche Scientifique

Application in Crystallography

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in the field of crystallography to study the binding modes of this compound to an artificial receptor in crystalline complexes .

Methods of Application

The compound was used to form complexes with an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold . The binding modes of these complexes were then studied.

Results or Outcomes

The study revealed that two different complexes are present in one crystal structure. The noncovalent interactions stabilizing these complexes were compared with those observed in other crystalline complexes with similar compounds .

Application in Biochemical Research

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in biochemical research to study the effects of cryoprotection on the structure and activity of p21ras .

Methods of Application

Different concentrations of “Methyl 4-deoxy-a-D-glucopyranoside” were used to vary echo decay times in a study that assessed the effects of cryoprotection on the structure and activity of p21ras .

Results or Outcomes

The study provided insights into the role of this compound in cryoprotection and its effects on the structure and activity of p21ras .

Application in Antiviral Research

Summary of the Application

“Methyl 4-chloro-4-deoxy-a-D-glucopyranoside”, a compound similar to “Methyl 4-deoxy-a-D-glucopyranoside”, has shown potential in antiviral research .

Methods of Application

The compound has been used in research to study its antimicrobial and antiviral activities, which could facilitate the development of antiviral medications .

Results or Outcomes

The study suggested that this compound showcases remarkable potential in its antimicrobial and antiviral activities .

Application in Agrochemical Development

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” finds its place in the dynamic world of agrochemical development .

Methods of Application

This versatile compound serves as a valuable building block in the synthesis of advanced crop protection agents .

Results or Outcomes

It contributes to the creation of more potent and selective pesticides and herbicides .

Application in Synthesis of Deoxy Glycosides

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in the synthesis of deoxy glycosides .

Methods of Application

The compound was used in a study that involved the displacement of the methanesulphonyloxy-group from methyl 2,3,6-tri-O-benzoyl-4-O-methanesulphonyl-α-D-galactoside with thiocyanate ion .

Results or Outcomes

This process resulted in the formation of the corresponding 4-thiocyanato-glucoside .

Application in Nucleophilic Addition Studies

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in studies examining the stereochemistry of nucleophilic addition to glycopyranosiduloses .

Methods of Application

The compound was used in a study that examined the stereochemistry of addition of various nucleophiles to the carbonyl carbon of glycopyranosid-2-, 3-, and 4-ulose of both α- and β-anomers .

Results or Outcomes

The study provided insights into the interactions controlling the stereochemistry of nucleophilic addition to glycopyranosiduloses .

Propriétés

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-deoxy-a-D-glucopyranoside | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)